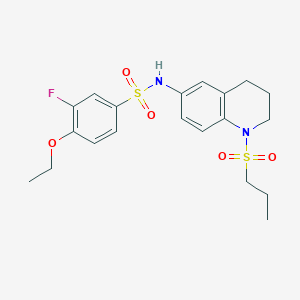

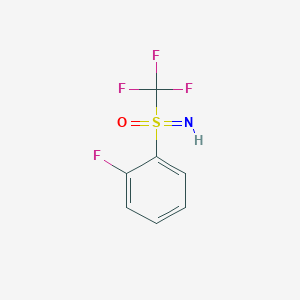

![molecular formula C11H8F3NO B2940149 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-58-4](/img/structure/B2940149.png)

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole

Descripción general

Descripción

The compound “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” were not found, pyrroles can generally be synthesized using the Paal-Knorr Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Aplicaciones Científicas De Investigación

Pharmaceutical Research

The trifluoromethoxy group is known to enhance biological activity in various compounds. It’s plausible that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could be investigated for potential pharmaceutical applications, such as anti-proliferative or anti-cancer agents, due to the presence of this group .

Synthetic Intermediate

Compounds with the trifluoromethoxy phenyl group often serve as intermediates in chemical synthesis, particularly in medicinal chemistry. This suggests that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might be used in the synthesis of more complex molecules for drug development .

Electrochromic Materials

The related compound polydithienylpyrroles with a trifluoromethoxy phenyl group has been used in electrochromic materials. Therefore, “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could potentially be applied in the development of electrochromic devices and coatings .

Anesthetic Agents

Trifluoromethyl ethers, which share a similar trifluoromethoxy group, are components of anesthetic agents like Sevoflurane®. This implies that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might have applications in anesthesiology research .

Antimicrobial Agents

Given that biguanide derivatives with a trifluoromethoxy phenyl group have been studied for their antimicrobial properties, it’s conceivable that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could also be explored for use as an antimicrobial agent .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-1-2-8-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGWSGFNZMAYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Cyclopropylmethyl)-2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2940080.png)

![1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2940082.png)

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B2940084.png)

![hexahydro-1H-cyclopenta[c]thiophen-5-one](/img/structure/B2940086.png)

![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B2940087.png)